1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(3-methoxyphenyl)piperazine
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Overview
Description
1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(3-methoxyphenyl)piperazine is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(3-methoxyphenyl)piperazine typically involves multi-step organic reactions. One common method includes the cyclization of substituted hydrazines with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The reaction conditions often involve the use of catalysts such as copper or palladium, and solvents like dimethyl sulfoxide (DMSO) or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process .
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(3-methoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in DMSO.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(3-methoxyphenyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biology: The compound is studied for its effects on enzyme activity and cellular pathways.
Materials Science: It is explored for use in the development of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of 1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(3-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the catalytic function. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromophenyl)-1H-pyrazole
- 3-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide
Uniqueness
1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(3-methoxyphenyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromophenyl and methoxyphenyl groups enhances its reactivity and potential for diverse applications in medicinal and materials chemistry .
Properties
Molecular Formula |
C21H21BrN4O2 |
---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
[3-(4-bromophenyl)-1H-pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H21BrN4O2/c1-28-18-4-2-3-17(13-18)25-9-11-26(12-10-25)21(27)20-14-19(23-24-20)15-5-7-16(22)8-6-15/h2-8,13-14H,9-12H2,1H3,(H,23,24) |
InChI Key |
GQOFPEZEZJWGLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CC(=NN3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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